molecular formula C15H22ClN3O B5299027 N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide

N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide

Cat. No.: B5299027
M. Wt: 295.81 g/mol
InChI Key: GEGXMIFAACPRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide is a chemical compound with a complex structure that includes a chlorophenyl group and a propylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the reaction of 4-chloroaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-propylpiperazine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetic acid, while reduction may yield N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)ethylamine.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide can be compared with other similar compounds, such as:

  • N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide

These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the piperazine ring. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct from these related compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-2-7-18-8-10-19(11-9-18)12-15(20)17-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGXMIFAACPRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.